molecular formula C15H21Cl2FN2O2 B4581677 2-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride

2-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride

Cat. No.: B4581677
M. Wt: 351.2 g/mol
InChI Key: IHXUGIIRRZSCCN-UHFFFAOYSA-N
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Description

2-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride is a complex organic compound that features a furan ring substituted with a 2-fluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both furan and fluorophenyl groups suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where fluorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methylation and Amination: The furan ring is then methylated using methyl iodide, followed by amination with ethylenediamine to introduce the aminoethyl groups.

    Formation of the Hydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the amino groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[[5-(2-Chlorophenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride
  • 2-[2-[[5-(2-Bromophenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride
  • 2-[2-[[5-(2-Methylphenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride

Uniqueness

The presence of the fluorophenyl group in 2-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride imparts unique properties compared to its analogs. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets. This makes it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2-[2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2.2ClH/c16-14-4-2-1-3-13(14)15-6-5-12(20-15)11-18-8-7-17-9-10-19;;/h1-6,17-19H,7-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXUGIIRRZSCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCCNCCO)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride
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2-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride
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2-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride
Reactant of Route 4
2-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride
Reactant of Route 5
2-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride
Reactant of Route 6
2-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride

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